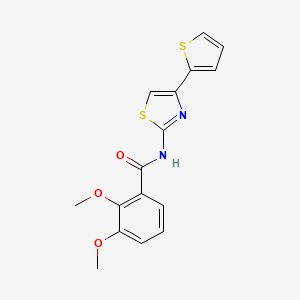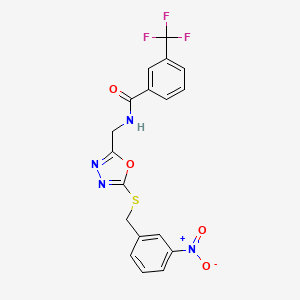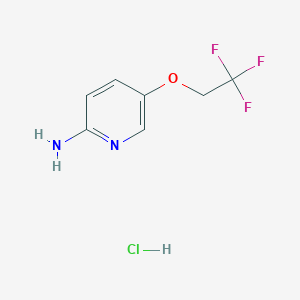
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 5-(2,2,2-Trifluoroethoxy)pyridin-2-amine hydrochloride involves several key steps, starting from basic pyridine derivatives and utilizing various reagents to introduce the trifluoroethoxy group. A notable method includes the transformation of nicotinamide through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis, achieving an overall yield of up to 48.7% based on nicotinamide (Zuo Hang-dong, 2010).
Aplicaciones Científicas De Investigación
PFAS Removal by Amine-Functionalized Sorbents
Recent studies have highlighted the potential of amine-containing sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies, and amine-functionalized sorbents offer a promising solution for their removal. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology, providing a viable approach for PFAS control in municipal water and wastewater treatments [Ateia et al., 2019].
Synthesis of Pyranopyrimidine Derivatives
The pyranopyrimidine core is a crucial precursor in the medicinal and pharmaceutical industries, offering broad synthetic applications and bioavailability. Recent reviews have covered the synthetic pathways for developing substituted pyranopyrimidine derivatives using diverse hybrid catalysts, including organocatalysts, metal catalysts, and green solvents. This research provides insights into the application of these catalysts for the synthesis of lead molecules, indicating the significance of hybrid catalysts in medicinal chemistry [Parmar, Vala, & Patel, 2023].
Adsorption Mechanisms of PFCs
The study of adsorption behaviors and mechanisms of perfluorinated compounds (PFCs) on various adsorbents, particularly those with amine groups, has shed light on effective strategies for PFC removal from aquatic environments. These findings emphasize the role of hydrophobic interactions and the formation of micelles/hemi-micelles in enhancing the adsorption capacity, suggesting the importance of designing adsorbents that leverage these interactions for environmental remediation [Du et al., 2014].
Exploration of Heterocyclic Amines in Cancer Research
Heterocyclic aromatic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been identified as carcinogenic in various studies. These compounds, found in cooked meats, undergo metabolic activation leading to DNA adduct formation and have been implicated in several cancers, including breast cancer. The review of these compounds, including their analysis in foodstuffs and biological matrices, underscores their significance in understanding cancer etiology and the development of dietary guidelines to mitigate cancer risk [Snyderwine, 1994].
Safety and Hazards
5-(2,2,2-Trifluoroethoxy)pyridin-2-amine;hydrochloride may cause serious eye damage and may cause an allergic skin reaction. Precautions should be taken to avoid breathing dust, and protective gloves, eye protection, and face protection should be worn. If the compound comes into contact with the skin or eyes, it should be washed off with plenty of water, and medical advice should be sought .
Propiedades
IUPAC Name |
5-(2,2,2-trifluoroethoxy)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O.ClH/c8-7(9,10)4-13-5-1-2-6(11)12-3-5;/h1-3H,4H2,(H2,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQLBODKTAGIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OCC(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


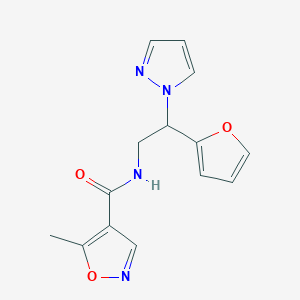
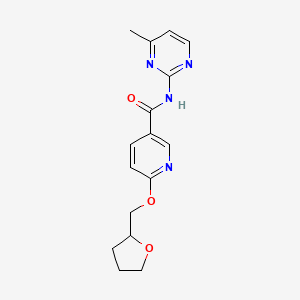
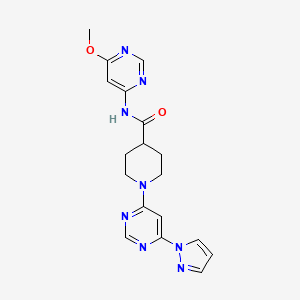
![(E)-4-(Dimethylamino)-N-[2-(4-methoxy-N-methylanilino)ethyl]-N-methylbut-2-enamide](/img/structure/B2480671.png)
![5-Bromo-2-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2480672.png)
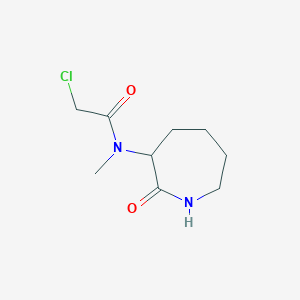
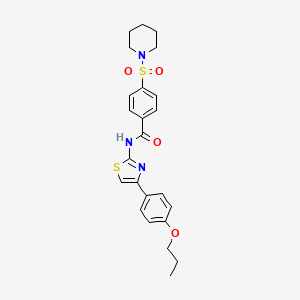
![Tert-butyl N-[1-(2-amino-1,3-thiazol-4-yl)cyclopropyl]carbamate](/img/structure/B2480680.png)

![2-imino-1-(2-methoxyethyl)-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2480682.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2480683.png)
